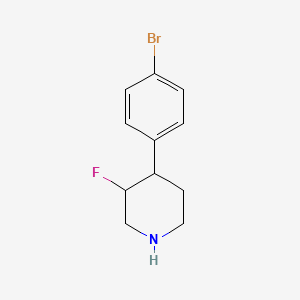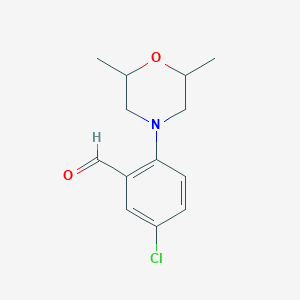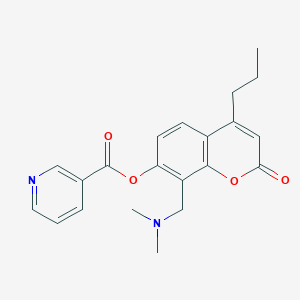
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate is a complex organic compound that belongs to the class of nicotinate derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a chromen-2-one core, a dimethylamino group, and a nicotinate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-propyl-2H-chromen-2-one with dimethylamine and formaldehyde to introduce the dimethylamino group. This is followed by esterification with nicotinic acid to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow microreactors, which offer advantages such as shorter reaction times and higher yields. The use of environmentally friendly solvents and reusable catalysts, such as Novozym® 435 from Candida antarctica, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while substitution reactions can produce a variety of substituted nicotinate esters.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects. The nicotinate ester moiety may enhance the compound’s bioavailability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
Nicotinamide: A water-soluble vitamin with extensive biological activities.
1,8-Naphthalimide derivatives: Known for their emissive properties in organic light-emitting diodes.
Uniqueness
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate stands out due to its unique combination of a chromen-2-one core, a dimethylamino group, and a nicotinate ester. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[8-[(dimethylamino)methyl]-2-oxo-4-propylchromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-6-14-11-19(24)27-20-16(14)8-9-18(17(20)13-23(2)3)26-21(25)15-7-5-10-22-12-15/h5,7-12H,4,6,13H2,1-3H3 |
InChI Key |
YGGIXNLGXPQBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


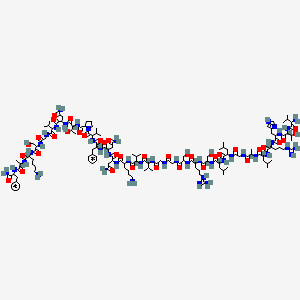

![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
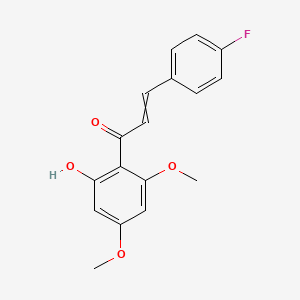
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)

![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
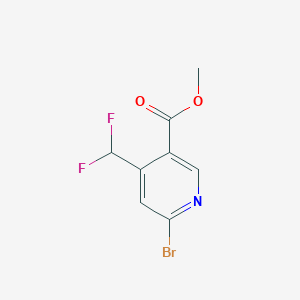
![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)


![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)
